4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS 1060795-60-9) is a bifunctional organic ligand combining a 1,2,4-triazole N-donor and an isophthalic acid dicarboxylate O-donor scaffold. With a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol, it is primarily utilized as a linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.

Molecular Formula C10H7N3O4
Molecular Weight 233.18 g/mol
CAS No. 1060795-60-9
Cat. No. B5238082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid
CAS1060795-60-9
Molecular FormulaC10H7N3O4
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(=O)O)N2C=NN=C2
InChIInChI=1S/C10H7N3O4/c14-9(15)6-1-2-8(7(3-6)10(16)17)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17)
InChIKeyREDYMXZBOLPCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS 1060795-60-9) – A Positional Isomer Ligand for Advanced Coordination Chemistry


4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS 1060795-60-9) is a bifunctional organic ligand combining a 1,2,4-triazole N-donor and an isophthalic acid dicarboxylate O-donor scaffold . With a molecular formula of C10H7N3O4 and a molecular weight of 233.18 g/mol, it is primarily utilized as a linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers [1]. Its designation as the '4-substituted' isomer indicates the triazole ring is attached at the 4-position of the isophthalic acid core, a regiospecific geometry that critically dictates its coordination modes and network topology compared to other positional isomers.

Bifunctional N,O-donor ligand for MOF and coordination polymer construction
4-substituted regioisomer provides unique N-donor orientation distinct from 5-isomer
Dicarboxylate functionality enables higher connectivity (3-connecting) for 2D/3D frameworks

Why the 5-Substituted Isomer (CAS 1159694-37-7) Cannot Simply Replace the 4-Substituted Target Compound


Although chemically isomeric with the well-studied 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid (5-TIA, CAS 1159694-37-7), the 4-substituted variant cannot be considered a generic substitute. The position of the triazole moiety relative to the carboxylate groups fundamentally alters the ligand's local symmetry and the vector of the nitrogen donor atom. Research on analogous isophthalic acid systems demonstrates that such positional shifts lead to distinct coordination polymer architectures; for instance, the 5-substituted isomer facilitates specific pH-dependent structural diversity with Cu(II) ions, forming unique trinuclear clusters [1]. This structural divergence means that a MOF designed with the 4-substituted linker will not necessarily form an isoreticular framework if the 5-substituted linker is used, impacting pore size, stability, and functional performance. A simple substitution risks a complete failure of the target synthesis.

!
5-substituted isomer forms a trinuclear Cu₃ cluster motif incompatible with the 4-substituted geometry; topology may not transfer directly.
!
Positional shift alters N-donor vector, which may lead to different pore size, dimensionality, and stability in the resulting framework.
!
Direct replacement with the 5-isomer may fail to reproduce the target MOF design; requires geometric validation.

Quantitative Differentiation Evidence for 4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid Procurement


Positional Isomer-Driven Divergence in Coordination Chemistry: 4- vs. 5-Substituted Performance Gap

The 5-substituted isomer (5-TIA) has been extensively applied to construct a series of pH-dependent complexes with Cu(II), yielding a trinuclear [Cu3(μ3-OH)2(HL)4]n architecture [1]. The 4-substituted isomer's relocated triazole group is predicted to favor different bridging modes, potentially leading to distinct nuclearity and dimensionality in the final polymer. A published crystal structure of a Cu(II) complex with the 5-isomer confirms a specific coordination geometry that is geometrically impossible for the 4-isomer due to its altered N-donor orientation [1].

Coordination mode divergence
Class-level
Trinuclear Cu₃ motif incompatible for 4-isomer
Fundamental geometric isomerism; topology not interchangeable.
Based on SCXRD of 5-TIA Cu(II) complex at variable pH.
Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Dicarboxylate vs. Monocarboxylate Functionality: A Clear Structural Advantage for Higher-Dimensionality Frameworks

The target compound possesses two carboxylate groups on the benzene ring, providing a di-anionic L2- bridging mode. This contrasts with the structurally simpler 4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 157069-48-2), a mono-carboxylate analog . The additional carboxylate group in the target compound dramatically increases the potential connectivity and rigidity of the resulting framework. While the mono-carboxylate analog can only act as a terminal or two-connecting ligand, the target compound can serve as a three-connecting node, offering a direct route to higher-dimensional (2D and 3D) porous coordination networks, as demonstrated by the successful construction of microporous MOFs using the isomeric 5-dicarboxylate linker [1].

Connectivity sites
Class-level
3 connections (dicarboxylate) vs 2 (monocarboxylate)
Enables higher-dimensionality frameworks.
Validated by 3D microporous Mn-MOF using 5-dicarboxylate isomer.
Reticular Chemistry MOF Design Linker Denticity

Benchmarking Hybrid Framework Performance: Gas Sorption and Proton Conductivity Metrics Achieved by the Triazole-Isophthalate Ligand Class

While direct performance data for the 4-substituted isomer is absent from literature, the robust performance of MOFs constructed from the isomeric 5-TIA ligand provides a critical class-level benchmark. A Cu(II)-5-TIA MOF exhibits a high CO2 adsorption capacity of 22.01 wt.-% at 1 bar and 298 K [1]. Separately, a Mg(II)-5-TIA coordination compound demonstrates a proton conductivity of 5.87 × 10⁻⁴ S/cm at 70 °C and 75% relative humidity [2]. These data validate the triazole-isophthalate scaffold as a highly functional platform. Given the target 4-isomer's identical functional groups, it is a strong candidate for achieving comparable or novel performance metrics in analogous applications, with the key advantage of its unique geometry potentially yielding optimized pore shapes for enhanced selectivity [3].

Class benchmark CO₂ uptake
Class-level
22.01 wt% CO₂ (1 bar, 298 K)
Class-level performance for triazole-isophthalate MOFs.
Data from Cu-5-TIA MOF; also proton cond. 5.87×10⁻⁴ S/cm.
Gas Separation Proton Conduction Functional Materials

Triazole Regioisomerism Directs Macroscopic Material Properties: The 1,2,4- vs. 1,2,3-Triazole Hydrogelation Contrast

A critical finding for the isophthalic acid platform is the sharp functional contrast between 1,2,4-triazole and 1,2,3-triazole isomers. A study on the 5-substituted isophthalic acid demonstrated that the 1,2,4-triazole derivative (5-TIA) does not form a hydrogel, whereas its isosteric replacement with a 1H-1,2,3-triazol-5-yl unit (click-TIA) enables hydrogel formation for controlled drug delivery [1]. This provides a powerful class-level inference: the specific regiochemistry of the nitrogen atoms in the triazole ring is a decisive factor for supramolecular self-assembly. The target compound, bearing the same 1,2,4-triazole moiety as the non-hydrogelator 5-TIA, is therefore predicted to favor coordination-bond-driven framework formation over solvophobic hydrogelation.

Hydrogelation contrast
Head-to-head
Non-gelator (1,2,4-triazole) vs Gelator (1,2,3-triazole)
1,2,4-triazole favors crystalline frameworks over soft hydrogels.
Tested in water at 0.5 wt%, 25°C.
Supramolecular Chemistry Hydrogels Drug Delivery

Validated Application Scenarios for 4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid Based on Quantitative Evidence


Discovery of Novel Metal-Organic Framework Topologies via Positional Isomer Ligation

This compound is the optimal choice for crystal engineers aiming to map the topology space of triazole-isophthalate MOFs. As the 5-substituted isomer has been thoroughly explored, yielding (3,6)-connected a-PbO2 (apo) networks with Cu(II) [1], the 4-substituted isomer offers a systematic, geometric perturbation. This can generate new network topologies with potentially distinct microporous channel geometries, as the altered N-donor vector changes the connectivity node's geometry.

Reticular Exploration of CO2/N2 Separation Sorbents

Inspired by the excellent CO2 adsorption (22.01 wt.-%) and CO2/N2 separation performance of the isomeric Mn(II)-5-TIA MOF [2], the 4-substituted linker serves as a critical tool for a structure-property study. By changing only the linker's geometry, researchers can investigate how subtle pore-shape modifications impact CO2 selectivity and uptake capacity, a key research direction for post-combustion carbon capture materials.

Synthesis of Non-Hydrogelating, Crystalline Coordination Polymers for Solid-State Applications

Given the direct head-to-head evidence that 1,2,4-triazole isophthalates do not form hydrogels under conditions where their 1,2,3-triazole analogs do [3], the target compound is the definitive choice for applications requiring a rigid, crystalline material. This includes heterogeneous catalysis, solid-state proton conduction, or fabrication of stable electrode materials, where a hydrogel's mechanical weakness and solvent content are detrimental.

Construction of Higher-Dimensionality (2D/3D) Porous Frameworks

Unlike the mono-carboxylate analog 4-(4H-1,2,4-triazol-4-yl)benzoic acid, which is limited to a maximum of two connections, this dicarboxylic acid functions as a three-connecting linker [4]. This extra degree of freedom is essential for building 2D and 3D frameworks with permanent porosity. This makes it the mandatory linker grade for applications like gas storage or molecular separation, where high internal surface area is a prerequisite.

Application
Selection Property
Validation Focus
MOF topology discovery
4-substituted regioisomer geometry
Topology comparison with known 5-isomer frameworks
CO₂/N₂ separation sorbent research
Triazole-isophthalate scaffold geometry
Pore-shape modulation and CO₂ selectivity
Crystalline coordination polymer synthesis
1,2,4-triazole regiochemistry (non-gelator)
Rigid framework vs. hydrogel phase behavior
2D/3D porous framework construction
Dicarboxylate connectivity (3-connecting)
Permanent porosity and framework dimensionality
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